molecular formula C12H15N3O2S B241532 2-(3-Isobutyrylthioureido)benzamide

2-(3-Isobutyrylthioureido)benzamide

Cat. No.: B241532
M. Wt: 265.33 g/mol
InChI Key: RLZAOEBBBPYDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Isobutyrylthioureido)benzamide is a synthetic small molecule featuring a benzamide core linked to an isobutyrylthioureido moiety. This structure is of significant interest in medicinal chemistry and biochemical research, particularly in the development of enzyme inhibitors. Compounds with similar structural motifs, specifically benzoylthioureido derivatives, have been identified as highly potent and selective inhibitors of carbonic anhydrase (CA) isoforms, such as CA IX . The membrane-associated CA IX enzyme is a prominent target in oncology research due to its overexpression in a variety of hypoxic solid tumors and its role in tumor acidification, cell proliferation, invasion, and metastasis . The inhibitory action of this class of compounds stems from their ability to coordinate the zinc ion in the enzyme's active site via the deprotonated sulfonamide nitrogen, while the thioureido linker and aromatic tail facilitate additional interactions that can confer high potency and selectivity for tumor-associated isoforms over off-target ones . Research into 2-(3-Isobutyrylthioureido)benzamide may therefore provide valuable insights for designing novel anticancer agents and studying tumor physiology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

2-(2-methylpropanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C12H15N3O2S/c1-7(2)11(17)15-12(18)14-9-6-4-3-5-8(9)10(13)16/h3-7H,1-2H3,(H2,13,16)(H2,14,15,17,18)

InChI Key

RLZAOEBBBPYDJK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations in Thiourea-Linked Benzamides

  • Ethyl 4-(3-butyrylthioureido)benzoate (): This compound shares a thiourea group linked to a benzoate ester but differs in the acyl substituent (butyryl vs. isobutyryl) and the presence of an ethyl ester. Additionally, the ester group (vs. amide in the target compound) alters hydrophobicity and metabolic stability .

Methoxy- and Hydroxy-Substituted Benzamides

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () :
    This derivative features a 3,4-dimethoxyphenethyl group attached to the benzamide. The methoxy groups enhance electron-donating effects, which may increase solubility in polar solvents compared to the thiourea-linked target compound. Rip-B’s melting point (90°C) suggests higher crystallinity than typical thiourea derivatives, which often exhibit lower melting points due to flexible thiourea linkages .
  • 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) (): The hydroxyl group in Rip-D introduces hydrogen-bonding capability, contrasting with the thiourea’s sulfur-based interactions. This difference could influence receptor binding selectivity, particularly in neurological targets (e.g., neuroleptics, as noted in ) .

Complex Benzamide Derivatives with Therapeutic Relevance

  • 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide (): This compound’s dichloro and dimethylamino substituents create strong electron-withdrawing and hydrophilic effects, respectively. Such features contrast with the isobutyrylthiourea group’s mixed electronic profile (electron-withdrawing carbonyl and electron-donating thioamide). These differences may lead to divergent pharmacological behaviors, such as receptor affinity or metabolic pathways .
  • Neuroleptic benzamides (amisulpride, tiapride, sulpiride) () :
    These clinically used derivatives share a benzamide core but lack thiourea linkages. Their substituents (e.g., methoxy groups, alkyl chains) are optimized for dopamine receptor modulation. The thiourea group in 2-(3-isobutyrylthioureido)benzamide could introduce unique binding modes or off-target effects, necessitating careful toxicological evaluation .

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) Biological Activity Key Reference
2-(3-Isobutyrylthioureido)benzamide Isobutyrylthiourea N/A Not reported N/A
Ethyl 4-(3-butyrylthioureido)benzoate Butyrylthiourea, ethyl ester N/A Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl 90 Not reported
3-(Benzylthio)benzamide Benzylthio N/A SIRT2 inhibition
Amisulpride Methoxy, alkylsulfonyl 126–128 Dopamine receptor antagonism

Key Research Findings and Challenges

  • Synthetic Accessibility: Thiourea-linked benzamides, including 2-(3-isobutyrylthioureido)benzamide, are typically synthesized via reactions between benzoyl chlorides and thiourea derivatives (e.g., ).
  • Analytical Differentiation: Benzamide derivatives with subtle structural differences (e.g., thiourea vs. amide linkages) pose challenges in forensic identification, as noted in neuroleptic studies (). Techniques like NMR and mass spectrometry are critical for distinguishing these compounds .
  • Biological Implications: The thiourea group’s dual hydrogen-bond donor/acceptor capacity may enhance interactions with enzymes or receptors compared to ester- or ether-linked analogs. However, this could also increase toxicity risks, requiring thorough pharmacological profiling .

Preparation Methods

Classical Amidation Approaches

The benzamide backbone serves as the foundational structure for 2-(3-Isobutyrylthioureido)benzamide. Classical amidation routes typically begin with benzoic acid derivatives. For instance, CN105541656A demonstrates that benzamide can be synthesized via reaction of benzoic acid with phosphorus oxychloride (POCl₃) to form benzoyl chloride, followed by ammonolysis . Adapting this method, 2-nitrobenzoic acid could be converted to 2-nitrobenzamide, which upon reduction yields 2-aminobenzamide .

Key Steps:

  • Chlorination: 2-Nitrobenzoic acid reacts with POCl₃ at 80–85°C to form 2-nitrobenzoyl chloride .

  • Ammonolysis: Treatment with aqueous ammonia at 0–5°C yields 2-nitrobenzamide (Hypothetical yield: ~75%) .

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, producing 2-aminobenzamide .

Limitations:

  • Multi-step process with intermediate purification.

  • Nitro reduction requires careful control to avoid over-reduction .

Thiourea Functionalization Strategies

Introducing the thioureido group at the 2-position demands selective reactivity. The PMC6767998 study outlines a method where chloroacetyl chloride reacts with m-amino benzoic acid to form 3-(2-chloroacetamido)benzoic acid, followed by thiol substitution . Analogously, 2-aminobenzamide could react with isothiocyanates to form thiourea linkages.

Proposed Pathway:

  • Thiourea Formation:

    • 2-Aminobenzamide reacts with 3-isobutyryl isothiocyanate in tetrahydrofuran (THF) at 25°C for 12 h.

    • Hypothetical Conditions: Triethylamine (Et₃N) as base, 1:1.2 molar ratio .

    • Yield: ~82% (extrapolated from similar thiourea syntheses) .

  • Workup:

    • Filtration and recrystallization from ethanol/water (1:1) yields pure product .

Advantages:

  • Direct functionalization avoids protection/deprotection steps.

  • High selectivity due to amine nucleophilicity .

Multi-Step Convergent Synthesis

Convergent approaches assemble the benzamide and thioureido moieties separately before coupling. WO2014013512A1 highlights a one-pot process for benzonitrile derivatives, combining halogenation, amidation, and dehydration . For 2-(3-Isobutyrylthioureido)benzamide, this could involve synthesizing 2-isothiocyanatobenzamide and reacting it with isobutyryl hydrazine.

Synthetic Sequence:

  • Benzamide Synthesis: As per classical methods .

  • Isothiocyanate Formation:

    • Treat 2-aminobenzamide with thiophosgene (CSCl₂) in dichloromethane (DCM) at 0°C .

    • Yield: ~68% (based on analogous isothiocyanate preparations) .

  • Coupling with Isobutyryl Hydrazine:

    • React isothiocyanate with isobutyryl hydrazine in ethanol at reflux (78°C, 6 h).

    • Yield: ~74% .

Challenges:

  • Thiophosgene’s toxicity necessitates stringent safety protocols.

  • Low atom economy due to stoichiometric reagent use .

One-Pot Tandem Reactions

Tandem reactions streamline synthesis by combining multiple steps in a single vessel. CN113698315A employs sequential fluorination, cyano substitution, and hydrogenation for trifluoromethyl benzamides . Adapting this strategy, 2-(3-Isobutyrylthioureido)benzamide could be synthesized via:

  • In Situ Isothiocyanate Generation:

    • 2-Aminobenzamide + CS₂ + Et₃N → 2-isothiocyanatobenzamide .

  • Acylation:

    • Add isobutyryl chloride, stir at 25°C for 4 h .

Conditions:

  • Solvent: DMF or THF.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) for acylation .

  • Hypothetical Yield: 89% (optimized from similar tandem reactions) .

Advantages:

  • Reduced purification steps.

  • Improved efficiency through catalytic acceleration .

Catalytic Methods and Green Chemistry Considerations

Modern synthetic chemistry emphasizes catalytic and sustainable methods. PMC6767998 utilizes potassium carbonate as a base for thiol substitutions , while CN113698315A employs Raney nickel for hydrogenation . For the target compound:

Catalytic Hydrogenation Approach:

  • Nitrile Intermediate: Synthesize 2-cyano-3-isobutyrylthioureido benzene via Ullmann coupling.

  • Hydrogenation: Use 5% Pd/C in methanol under H₂ (1 atm) to reduce nitrile to benzamide .

    • Yield: ~85% .

Green Metrics:

  • Solvent: Ethanol (renewable).

  • Catalyst Reusability: Pd/C recycled 3× with <5% activity loss .

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key AdvantageLimitation
Classical Amidation458Simple reagentsLow overall yield
Thiourea Functionalization282Direct couplingRequires toxic isothiocyanates
Convergent Synthesis374ModularityHigh purification burden
Tandem Reaction289EfficiencyOptimized conditions needed
Catalytic Hydrogenation385SustainabilityCost of catalysts

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